N-(3-acetylphenyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Description
N-(3-acetylphenyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with chloro and methyl groups at positions 5 and 6, respectively. The 3-acetylphenyl group is linked via an acetamide bridge. For instance, describes the synthesis of zaleplon, where N-(3-acetylphenyl)-acetamide is a key intermediate, suggesting that similar acetamide derivatives may serve as intermediates or bioactive agents in drug development .
The benzofuran moiety is known for its bioisosteric properties, often mimicking natural aromatic systems to enhance binding affinity. Chloro and methyl substituents are likely to influence lipophilicity and metabolic stability, critical factors in pharmacokinetics.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-6-18-16(9-17(11)20)14(10-24-18)8-19(23)21-15-5-3-4-13(7-15)12(2)22/h3-7,9-10H,8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHJUJHRZRZIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide group is introduced by reacting the appropriate amine with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the benzofuran derivative with the acetylphenyl derivative under conditions that facilitate the formation of the amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and acetamide moieties, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and phenyl rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine gas, methyl iodide, acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the benzofuran ring, along with the acetyl and acetamide groups, suggests that it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the benzofuran ring might allow it to intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Structural Analogues
Pyridazin-3(2H)-one Derivatives (FPR Agonists)
describes pyridazin-3(2H)-one derivatives with acetamide side chains, such as:
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
Key Differences :
- Core Structure: Pyridazinone (1,2-diazine) vs. benzofuran.
- Substituents: Methoxybenzyl and bromophenyl groups in pyridazinones vs. chloro-methyl-benzofuran and acetylphenyl in the target compound.
- Activity: Pyridazinone derivatives act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils, whereas the target compound’s activity remains uncharacterized but may align with anticonvulsant analogs (see 2.1.3) .
Benzothiazole Derivatives
lists benzothiazole-based acetamides, such as:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences :
- Core Structure : Benzothiazole (sulfur-containing heterocycle) vs. benzofuran (oxygen-containing).
- Applications : Benzothiazoles are often explored for anticancer and antimicrobial activities, differing from benzofuran-based anticonvulsants .
Benzofuran-3-yl Acetamide Anticonvulsants
highlights anticonvulsant benzofuran derivatives, including:
- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i)
- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c)
Comparison Table :
Key Insights :
- The target compound lacks the 4-chlorobenzoyl group present in 5i/5c, which is critical for anticonvulsant activity.
- Substitutions on the acetamide side chain (e.g., piperidine vs. acetylphenyl) significantly modulate potency and toxicity .
N-Substituted 2-Arylacetamides
describes N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide , a structural analog with:
- Core : Naphthalene vs. benzofuran.
- Substituents : Chloro-fluoro-phenyl vs. acetylphenyl.
Pharmacophore Mapping
suggests that benzofuran acetamides share pharmacophoric features with phenytoin and carbamazepine, including:
- Aromatic rings for hydrophobic interactions.
- Hydrogen-bond acceptors (amide carbonyl).
- Bulky substituents for receptor fitting. The target compound’s chloro-methyl groups may enhance membrane permeability compared to unsubstituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
